Ethyl 4-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamido)piperidine-1-carboxylate
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Description
Ethyl 4-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
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Scientific Research Applications
Thiazole-aminopiperidine Hybrid Analogs as Mycobacterium Tuberculosis Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized. These compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing promising results as potential antituberculosis agents without cytotoxicity at certain concentrations (Jeankumar et al., 2013).
Propanamide Derivatives as Anticancer Agents
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole revealed some compounds with significant anticancer activity. The study involved the sequential synthesis of these hybrids, aiming to identify potential anticancer agents through in vitro evaluations. Certain derivatives demonstrated low IC50 values, indicating their strength as anticancer agents compared to a reference compound (Rehman et al., 2018).
Properties
IUPAC Name |
ethyl 4-[[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-3-31-22(30)27-11-8-18(9-12-27)25-20(29)17-5-4-10-28(14-17)19-7-6-16(13-23-19)21-24-15(2)26-32-21/h6-7,13,17-18H,3-5,8-12,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLRRUOZRINPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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